molecular formula C13H18O2 B1620599 1-[4-(3-Methyl-butoxy)-phenyl]-ethanone CAS No. 24242-99-7

1-[4-(3-Methyl-butoxy)-phenyl]-ethanone

Cat. No.: B1620599
CAS No.: 24242-99-7
M. Wt: 206.28 g/mol
InChI Key: TWKSEULACVGBQW-UHFFFAOYSA-N
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Description

Contextualization within the Field of Alkoxy-substituted Aromatic Ketones

Alkoxy-substituted aromatic ketones are a subclass of aromatic ketones featuring an alkoxy group (-OR) attached to the aromatic ring. This substitution significantly influences the molecule's chemical and physical properties. The synthesis of these compounds can be approached in several ways.

One common method is the Friedel-Crafts acylation , where an alkoxy-substituted benzene (B151609) reacts with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. ncert.nic.in However, a more direct route to hydroxyaryl ketones, which are precursors to their alkoxy derivatives, is the Fries rearrangement . This reaction involves the transformation of a phenolic ester into a hydroxy aryl ketone, typically catalyzed by Lewis acids like aluminum chloride (AlCl₃) or solid acid catalysts such as zeolites. byjus.comrsc.orgwikipedia.org The reaction is selective for the ortho and para positions, with the product ratio influenced by reaction conditions like temperature and solvent polarity. byjus.comajchem-a.com Low temperatures generally favor the para-substituted product. byjus.com Once the hydroxy aryl ketone is formed, the corresponding alkoxy derivative, such as 1-[4-(3-Methyl-butoxy)-phenyl]-ethanone, can be synthesized via Williamson ether synthesis by reacting the phenol (B47542) with an appropriate alkyl halide (in this case, 1-bromo-3-methylbutane).

The presence of the alkoxy group makes these ketones valuable in various fields. For example, they are integral to the synthesis of polymers, dyes, and liquid crystals. giiresearch.comgrowthmarketreports.combohrium.com The market for aromatic ketone polymers, valued for their thermal stability and mechanical strength, is projected to grow, driven by demand in the aerospace, automotive, and medical sectors. giiresearch.com

Structural Features and their Implications for Reactivity and Potential Utility

The structure of this compound is defined by three key components: the ethanone (B97240) (acetyl) group, the phenyl ring, and the 3-methyl-butoxy (isopentyloxy) ether linkage at the para position.

The Alkoxy Group (-O-CH₂CH₂CH(CH₃)₂): The isopentyloxy group is a moderately bulky, electron-donating group. Through resonance, the oxygen atom increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the ether linkage. This activation makes the ring more susceptible to electrophilic aromatic substitution reactions. However, the acetyl group is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position relative to it. In this molecule, the positions ortho to the activating alkoxy group are the same as the positions meta to the deactivating acetyl group, leading to predictable reactivity at these sites.

The Ketone Carbonyl Group (C=O): The carbonyl group is polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This allows for nucleophilic addition reactions, a characteristic feature of ketones. ncert.nic.in However, the reactivity of the carbonyl carbon in an aromatic ketone is generally lower than in an aliphatic ketone because the electron density from the phenyl ring can be delocalized into the carbonyl group, reducing its electrophilicity. ncert.nic.in The carbonyl group and its adjacent α-hydrogens also allow for reactions such as α-halogenation and the formation of imines and oximes. mdpi.comnih.govgoogle.com

The Phenyl Ring: The benzene ring provides a rigid scaffold and is the site of the aforementioned electrophilic substitution reactions. Its planarity and ability to participate in π-π stacking interactions are crucial for applications in materials science, particularly in the formation of liquid crystalline phases. bohrium.com

The combination of a flexible, non-polar alkyl chain from the ether and a rigid, polar aromatic core gives the molecule amphiphilic character, which can be exploited in the design of liquid crystals and other self-assembling systems.

Overview of Research Trends and Gaps Pertaining to Phenylethanone Derivatives

Research involving phenylethanone derivatives is dynamic and multifaceted, with several key trends emerging.

Current Research Trends:

Advanced Synthesis: There is a significant focus on developing more efficient and sustainable synthetic methodologies. This includes the use of solid acid catalysts like zeolites for Fries rearrangement to minimize waste from traditional Lewis acids. rsc.orgccspublishing.org.cn Additionally, novel one-pot transformations are being developed to convert aromatic ketones into other functional groups like esters, broadening their synthetic utility. azom.comwaseda.jp

Materials Science: Aromatic ketones are crucial building blocks for high-performance materials. Alkoxy-substituted phenylethanones, in particular, are investigated as precursors for calamitic (rod-shaped) liquid crystals. bohrium.com The length and branching of the alkoxy chain are systematically varied to fine-tune the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures. bohrium.commdpi.com

Pharmaceutical and Agrochemical Intermediates: Hydroxyaryl ketones, the precursors to alkoxy-phenylethanones, are important intermediates in the production of various pharmaceuticals and agrochemicals. rsc.org The development of efficient syntheses for these ketones is therefore of industrial importance. wikipedia.org

Identified Research Gaps:

Limited Data on Specific Derivatives: While the broader class of alkoxy-phenylethanones is well-explored, specific derivatives like this compound are not extensively documented in publicly available literature. There is a lack of detailed experimental data on its synthesis, physical properties, and specific applications. Much of its characterization is inferred from related compounds, such as its bromo- and methoxy-substituted analogues. nih.govscbt.com

Exploration of Biological Activity: The biological activities of many simple alkoxy-phenylethanone derivatives remain largely unexplored. While complex molecules containing this moiety may be studied, the foundational compound itself often lacks a detailed biological profile.

The existing research provides a strong framework for understanding the probable characteristics of this compound. However, the lack of specific studies highlights a gap in the literature and an opportunity for further investigation into its unique properties and potential applications, particularly in materials science where the specific size and shape of the isopentyloxy group could impart novel liquid crystalline or polymeric properties.

Data Tables

Table 1: Computed Physicochemical Properties of a Structurally Related Compound, 1-[3-Bromo-4-(3-methylbutoxy)phenyl]ethanone. Note: Data is for a closely related compound due to the scarcity of experimental data for the title compound.

PropertyValueSource
Molecular Formula C₁₃H₁₇BrO₂ nih.gov
Molecular Weight 285.18 g/mol nih.gov
XLogP3-AA (Lipophilicity) 4 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 5 nih.gov
Exact Mass 284.04119 Da nih.gov

Table 2: Summary of Potential Reactivity for this compound.

Functional GroupType of ReactionDescription
Aromatic Ring Electrophilic Aromatic SubstitutionThe alkoxy group activates the ring, directing incoming electrophiles to the positions ortho to it.
Carbonyl Group Nucleophilic AdditionThe electrophilic carbonyl carbon can be attacked by nucleophiles. Reactivity is moderated by resonance with the phenyl ring. ncert.nic.in
Carbonyl Group Imine/Oxime FormationReacts with ammonia (B1221849) derivatives (e.g., hydroxylamine) to form C=N bonds. ncert.nic.innih.gov
α-Methyl Group Enolate Formation / HalogenationThe hydrogens on the methyl group adjacent to the carbonyl are acidic and can be removed to form an enolate, enabling reactions like α-halogenation. mdpi.com
Ether Linkage Ether CleavageCan be cleaved under harsh acidic conditions (e.g., with HBr or HI), though this is generally difficult for aryl ethers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(3-methylbutoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKSEULACVGBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368120
Record name 1-[4-(3-Methylbutoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24242-99-7
Record name 1-[4-(3-Methylbutoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 1 4 3 Methyl Butoxy Phenyl Ethanone and Its Analogues

Established Synthetic Pathways to 1-[4-(3-Methyl-butoxy)-phenyl]-ethanone Core Structure

The synthesis of the target molecule fundamentally requires the formation of two key features: the aryl ether linkage and the ethanone (B97240) group attached to the phenyl ring. Traditional methods often build these features in separate, sequential steps.

While the Suzuki-Miyaura reaction is renowned for creating carbon-carbon bonds, recent advancements have extended its application to the formation of carbon-oxygen bonds, offering a modern approach to synthesizing aryl ethers. acs.orglibretexts.org The traditional Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid) with a halide, catalyzed by a palladium complex. libretexts.org

For the synthesis of the this compound backbone, a Suzuki-type C–O coupling strategy could be envisioned. This would involve coupling a boronic acid derivative with an alcohol. However, C–O couplings are generally more challenging than their C–N counterparts due to the difficulty of C–O reductive elimination from the metal center. acs.org A more recent and innovative approach involves a three-component coupling that formally inserts an oxygen atom into a standard Suzuki–Miyaura reaction, effectively repurposing widely available aryl halides and boronic acids for diaryl ether synthesis. acs.org This "oxygenative" cross-coupling provides a complementary strategy to traditional methods, especially when the corresponding phenol (B47542) or alcohol might be less accessible. acs.org

A hypothetical retrosynthetic analysis for the ether linkage of the target molecule using a C-O coupling approach is shown below:

Retrosynthetic Approach via C-O Coupling:

Target: this compound

Disconnection: Aryl ether C-O bond

Precursors: 4-acetylphenyl boronic acid and 3-methyl-1-butanol OR 1-(4-halophenyl)ethanone and the boronate ester of 3-methyl-1-butanol.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a direct method for installing an acyl group onto an aromatic ring. nih.govlibretexts.org This electrophilic aromatic substitution reaction typically uses an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uk

To synthesize this compound, this reaction would be performed on the precursor aryl ether, 4-(3-Methyl-butoxy)-phenyl ether. The ether's alkoxy group is an ortho-, para-directing activator, meaning the incoming acetyl group will preferentially add to the position para to the ether linkage, which is the desired regiochemistry for the target molecule. libretexts.org

The general reaction is as follows:

Substrate: 4-(3-Methyl-butoxy)-phenyl ether

Reagents: Ethanoyl chloride (acetyl chloride, CH₃COCl) or acetic anhydride.

Catalyst: Aluminum chloride (AlCl₃).

Product: this compound.

This method is highly effective for producing aryl ketones and avoids issues like the polyalkylation that can plague Friedel-Crafts alkylation reactions. nih.gov

Table 1: Representative Friedel-Crafts Acylation Conditions

Aromatic Substrate Acylating Agent Catalyst Typical Conditions Product Type
Anisole Acetic Anhydride RE(OTf)₃ Varies Methoxy-substituted acetophenone (B1666503)
Benzene (B151609) Ethanoyl Chloride AlCl₃ Heat, ~60°C Phenylethanone
Toluene Ethanoyl Chloride AlCl₃ Varies 4-Methylphenylethanone (major)
Furan/Thiophene Acetic Anhydride Yb(OTf)₃ Ionic Liquid Acylated Heterocycle

Data compiled from representative literature. chemguide.co.ukresearchgate.net

The most common and conventional route to structures like this compound combines two classic reactions: the Williamson ether synthesis and the Friedel-Crafts acylation. wikipedia.org The Williamson ether synthesis is a robust and versatile method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com

There are two primary sequences for this conventional approach:

Route A:

Williamson Ether Synthesis: 4-hydroxyacetophenone is treated with a strong base (like sodium hydride, NaH) to form the corresponding phenoxide. youtube.com This nucleophilic phenoxide then reacts with 1-bromo-3-methylbutane (B150244) (isopentyl bromide) to form this compound directly. This is often the preferred route as it builds the molecule from a readily available starting material.

Route B:

Williamson Ether Synthesis: Phenol is deprotonated to form sodium phenoxide, which is then reacted with 1-bromo-3-methylbutane to yield 4-(3-Methyl-butoxy)-phenyl ether.

Friedel-Crafts Acylation: The resulting aryl ether is then acylated using acetyl chloride and a Lewis acid catalyst as described in section 2.1.2 to yield the final product.

The Williamson synthesis works best with primary alkyl halides to avoid competing elimination reactions. organicchemistrytutor.com

Table 2: Williamson Ether Synthesis Planning for the Target Structure

Alkoxide Nucleophile Alkyl Halide Electrophile Mechanism Feasibility
Sodium 4-acetylphenoxide 1-bromo-3-methylbutane Sₙ2 High (Primary halide)
Sodium 3-methyl-1-butoxide 1-(4-bromophenyl)ethanone SₙAr Low (Aryl halide, requires harsh conditions or specific catalysis)

Based on general principles of Sₙ2 and SₙAr reactions. masterorganicchemistry.comorganicchemistrytutor.com

Advanced Catalytic Approaches in the Synthesis of this compound Derivatives

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. nih.gov A powerful method for synthesizing aryl ketones involves the palladium-catalyzed coupling of an aryl halide or triflate with an acyl anion equivalent. organic-chemistry.orgscilit.com This approach serves as an alternative to Friedel-Crafts chemistry, particularly when sensitive functional groups are present that would not tolerate strong Lewis acids.

For the synthesis of this compound, this strategy would involve:

Starting Material: 1-bromo-4-(3-methyl-butoxy)benzene. This intermediate can be prepared via Williamson ether synthesis from 4-bromophenol.

Coupling Partner: An acetyl anion equivalent, such as acetyltrimethylsilane (B79254) or an N-tert-butylhydrazone of acetaldehyde. nih.govscispace.com

Catalyst System: A palladium source, such as Pd₂(dba)₃, combined with a suitable phosphine (B1218219) ligand (e.g., DPEphos, Xantphos). organic-chemistry.org

This methodology is tolerant of a wide array of functional groups, including ethers, esters, and nitriles, making it highly versatile for the synthesis of complex analogues. scispace.comberkeley.edu Nickel catalysts have also emerged as powerful tools for cross-coupling reactions, particularly for activating challenging C-O bonds in aryl ethers for Suzuki-Miyaura type reactions. acs.org

Organometallic complexes are at the forefront of developing novel synthetic transformations, most notably through C-H activation. rutgers.edu This strategy aims to directly functionalize a C-H bond, bypassing the need for pre-functionalized starting materials like halides or boronic acids, thus offering a more atom-economical route. mdpi.com

For the synthesis of the target molecule, a hypothetical C-H activation route could involve the direct acylation of 4-(3-Methyl-butoxy)-phenyl ether. This would require a catalyst capable of selectively activating an aromatic C-H bond and facilitating the introduction of an acetyl group. Organometallic complexes of transition metals such as rhodium, iridium, and palladium are actively explored for such transformations. mdpi.comacs.org Often, these reactions employ a directing group to position the metal catalyst near the target C-H bond, ensuring regioselectivity. acs.org

While a direct catalytic C-H acylation for this specific molecule may not be established, the field is rapidly advancing. For example, iridium(III) complexes have been used for the direct arylation of C-H bonds, and palladium(II) catalysts have enabled the γ-C(sp³)–H activation of ketones, showcasing the potential of organometallic catalysis for late-stage functionalization. acs.org Furthermore, organometallic "sandwich" compounds like ferrocene (B1249389) and its derivatives can serve as important ligands or catalysts in various coupling reactions. wikipedia.org

Table 3: Comparison of Synthetic Strategies

Method Key Transformation Advantages Disadvantages
Conventional Route Williamson Ether Synthesis + Friedel-Crafts Acylation Well-established, reliable, uses inexpensive reagents. chemguide.co.ukwikipedia.org Can have limited functional group tolerance (Friedel-Crafts). nih.gov
Pd-catalyzed Cross-Coupling C-C bond formation (Aryl Halide + Acyl equivalent) High functional group tolerance, mild conditions. organic-chemistry.orgscispace.com Requires pre-functionalized starting materials, more expensive catalysts/ligands.
C-H Activation Direct C-H to C-C bond conversion High atom economy, fewer synthetic steps. rutgers.edu Can require directing groups, catalyst development is ongoing. acs.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is primarily focused on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. Key areas of improvement over traditional methods include the use of solid acid catalysts, ionic liquids, and solvent-free or microwave-assisted reaction conditions.

Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as zeolites (e.g., H-Beta), clays, and supported acids, offer a greener alternative to conventional Lewis acids like AlCl₃. researchgate.netresearchgate.net These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, which simplifies product purification and significantly reduces waste. For instance, the acylation of alkoxybenzenes has been successfully carried out using zeolite beta with acetic anhydride, demonstrating high conversion and selectivity for the para-isomer under relatively mild, solvent-free conditions. The use of such catalysts aligns with the green chemistry principle of catalysis, where catalytic reagents are superior to stoichiometric ones. tudelft.nl

Ionic Liquids: Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts for Friedel-Crafts acylation reactions. mdpi.comrsc.org Their negligible vapor pressure, high thermal stability, and ability to be recycled make them an environmentally benign alternative to volatile organic solvents. mdpi.com Certain ionic liquids can also act as both the solvent and the catalyst, simplifying the reaction setup. rsc.org For the synthesis of alkoxy acetophenones, the use of metal triflates in ionic liquids has been shown to afford high yields and excellent para-selectivity. researchgate.net For example, copper(II) triflate in 1-butyl-3-methylimidazolium ([bmim]) based ionic liquids has been used for the acylation of anisole, a related alkoxybenzene, with high efficiency. mdpi.comresearchgate.net

Microwave-Assisted and Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. This reduction in reaction time translates to lower energy consumption. organic-chemistry.org Solvent-free, or neat, reaction conditions, especially when coupled with microwave irradiation, represent a particularly green approach by eliminating the need for potentially hazardous and difficult-to-recycle solvents. researchgate.net The acylation of aromatic ethers has been effectively performed under solvent-free conditions using solid catalysts, where the aromatic ether itself can act as the solvent. researchgate.net

The table below illustrates a comparative overview of different catalytic systems for the synthesis of para-alkoxy acetophenones, highlighting the advantages of greener approaches.

Catalyst SystemAcylating AgentSolventConditionsYield of para-isomerGreen Chemistry Advantages
AlCl₃Acetyl ChlorideDichloromethane (B109758)RefluxGood to Excellent-
Zeolite H-BetaAcetic AnhydrideSolvent-free120-150 °CHighReusable catalyst, solvent-free.
Metal Triflates in Ionic LiquidAcetyl Chloride[bmim][BF₄]60-80 °CExcellentRecyclable catalyst/solvent system. mdpi.comresearchgate.net
ZnCl₂ on AluminaAcetyl ChlorideSolvent-free (Microwave)Microwave irradiationGoodReduced reaction time, solvent-free. organic-chemistry.org

This table is a representative summary based on literature for analogous compounds.

By adopting these greener methodologies, the synthesis of this compound can be made more sustainable, aligning with the modern imperatives of chemical manufacturing.

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing by-product formation. Key parameters that can be tuned include the choice of catalyst, acylating agent, solvent, temperature, and reaction time.

Catalyst Selection and Loading: The choice of catalyst significantly impacts the reaction's efficiency and selectivity. While AlCl₃ is highly active, it often requires more than stoichiometric amounts due to complexation with the product ketone. researchgate.net Catalytic amounts of more active Lewis acids, such as metal triflates (e.g., Cu(OTf)₂, Hf(OTf)₄), can provide excellent yields with lower catalyst loading, reducing waste and cost. chemijournal.com For solid acid catalysts like zeolites, the catalyst's acidity and pore structure are critical factors influencing activity and selectivity. plymouth.ac.uk

Acylating Agent and Stoichiometry: Both acetyl chloride and acetic anhydride are common acylating agents. Acetyl chloride is generally more reactive, but acetic anhydride is often preferred from a green chemistry perspective as it produces acetic acid as a byproduct, which is less corrosive than the hydrogen chloride generated from acetyl chloride. Optimizing the molar ratio of the acylating agent to the substrate, 4-(3-Methyl-butoxy)-benzene, is essential. An excess of the acylating agent can lead to side reactions, while an insufficient amount will result in incomplete conversion. A molar ratio of substrate to acylating agent of around 1:1.2 to 1:1.5 is often found to be optimal. chemijournal.com

Solvent and Temperature Effects: The solvent can influence the solubility of reactants and the stability of reaction intermediates. While traditional solvents like dichloromethane and nitrobenzene (B124822) have been used, greener alternatives are preferred. researchgate.net In some cases, the reaction can be run under solvent-free conditions, using an excess of the aromatic substrate as the solvent. researchgate.net The reaction temperature is a critical parameter to control. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired by-products and catalyst degradation. For many Friedel-Crafts acylations of activated benzenes, moderate temperatures in the range of 60-140°C are effective. libretexts.orgchemijournal.com

The following table presents hypothetical data on the optimization of reaction conditions for the synthesis of this compound, based on trends observed for similar alkoxy acetophenones.

CatalystSubstrate:Acylating Agent RatioTemperature (°C)Reaction Time (h)Yield (%)
AlCl₃1:1.20 to RT485
AlCl₃1:1.50 to RT290
Zeolite H-Beta1:1.5130588
Zeolite H-Beta1:2.0130585 (with side products)
Cu(OTf)₂ in [bmim][BF₄]1:1.180195
Cu(OTf)₂ in [bmim][BF₄]1:1.1100192 (slight decomposition)

This table is a representative summary based on literature for analogous compounds.

Spectroscopic Characterization and Elucidation of Molecular Structure for 1 4 3 Methyl Butoxy Phenyl Ethanone

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in identifying the functional groups within a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, revealing the presence of key functional groups. For 1-[4-(3-Methyl-butoxy)-phenyl]-ethanone, the analysis focuses on the characteristic absorptions of its aryl ketone, ether, and aliphatic moieties.

The spectrum is predicted to show a strong, sharp absorption band for the carbonyl (C=O) group of the aryl ketone, typically observed around 1675-1685 cm⁻¹. researchgate.net The aromatic nature of the phenyl ring will give rise to C=C stretching vibrations within the 1450-1600 cm⁻¹ range. researchgate.net The ether linkage (Ar-O-C) is identifiable by a strong, characteristic asymmetric C-O-C stretching band near 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹. Aliphatic C-H stretching from the 3-methylbutoxy group will produce signals just below 3000 cm⁻¹, while aromatic C-H stretching appears slightly above 3000 cm⁻¹. researchgate.net Furthermore, the para-disubstituted pattern of the benzene (B151609) ring is confirmed by an out-of-plane C-H bending vibration expected around 830-850 cm⁻¹. researchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound
Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
~3050C-H StretchAromatic (Ar-H)
2960, 2875C-H StretchAliphatic (-CH₃, -CH₂, -CH)
~1680C=O StretchAryl Ketone (Ar-C=O)
~1600, ~1510C=C StretchAromatic Ring
~1250Asymmetric C-O-C StretchAryl Ether (Ar-O-C)
~1170In-plane C-H BendAromatic
~1050Symmetric C-O-C StretchAlkyl Ether (C-O-C)
~840Out-of-plane C-H Bendp-Disubstituted Benzene

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a complementary technique to FT-IR. It measures the inelastic scattering of laser light, providing information about non-polar bonds and symmetric vibrations. In the context of this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the aliphatic C-H bonds due to their non-polar character. The symmetric C-O-C ether stretch may also be more prominent than in the IR spectrum. Conversely, the polar carbonyl (C=O) group, which is a strong absorber in the IR, would likely exhibit a weaker signal in the Raman spectrum.

Table 2: Predicted FT-Raman Shifts and Assignments for this compound
Predicted Raman Shift (cm⁻¹)Vibrational ModeFunctional Group Assignment
~3055C-H StretchAromatic (Ar-H)
2960, 2875C-H StretchAliphatic (-CH₃, -CH₂, -CH)
~1680C=O StretchAryl Ketone (Ar-C=O) (Weak)
~1605C=C StretchAromatic Ring (Strong)
~1050Symmetric C-O-C StretchAlkyl Ether (C-O-C)
~840Ring Breathing/Bendingp-Disubstituted Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

¹H-NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The predicted ¹H-NMR spectrum of this compound in a standard solvent like CDCl₃ would display distinct signals for each proton set.

The para-substituted aromatic ring is expected to produce two doublets. The two protons (H-a) ortho to the electron-withdrawing acetyl group will be deshielded and appear downfield around 7.9 ppm. chemicalbook.com The two protons (H-b) ortho to the electron-donating alkoxy group will be shielded and appear upfield around 6.9 ppm. chemicalbook.com The methyl protons of the acetyl group (H-f) will resonate as a sharp singlet at approximately 2.5 ppm.

For the 3-methylbutoxy side chain, the methylene (B1212753) protons adjacent to the ether oxygen (H-c) are deshielded and will appear as a triplet around 4.0 ppm. libretexts.org The adjacent methylene protons (H-d) would be a multiplet (quartet of doublets or complex multiplet) around 1.8 ppm. chemicalbook.com The methine proton (H-e) is expected to be a multiplet around 2.0 ppm, and the six equivalent terminal methyl protons (H-g) will appear as a doublet around 0.95 ppm. chemicalbook.com

Table 3: Predicted ¹H-NMR Chemical Shifts, Multiplicities, and Assignments for this compound
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (ortho to -C=O)~7.9Doublet (d)2H
Aromatic H (ortho to -O)~6.9Doublet (d)2H
-O-CH₂-~4.0Triplet (t)2H
Acetyl -C(=O)CH~2.5Singlet (s)3H
-CH₂-CH(CH₃)₂~2.0Multiplet (m)1H
-O-CH₂-CH₂-~1.8Multiplet (m)2H
-CH(CH₃)₂~0.95Doublet (d)6H

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR and ¹³C-APT) for Carbon Skeleton Characterization

¹³C-NMR spectroscopy maps the carbon backbone of the molecule. The carbonyl carbon of the ketone is the most deshielded, predicted to appear around 197 ppm. rsc.org The aromatic carbons show distinct signals: the carbon atom bonded to the ether oxygen (C-O) is expected around 163 ppm, while the carbon attached to the acetyl group (C-C=O) is predicted near 130 ppm. rsc.orgchemicalbook.com The aromatic CH carbons ortho to the acetyl and ether groups are expected at approximately 131 ppm and 114 ppm, respectively. rsc.orgchemicalbook.com

Within the aliphatic side chain, the carbon of the methylene group attached to the ether oxygen (-O-CH₂) resonates around 67 ppm. libretexts.org The other carbons of the 3-methylbutoxy group are expected at approximately 38 ppm (-CH₂-), 25 ppm (-CH-), and 22 ppm for the terminal methyls (-CH₃). chemicalbook.com The acetyl methyl carbon is predicted around 26 ppm. rsc.org An Attached Proton Test (APT) or DEPT experiment would further confirm these assignments by differentiating between CH₃, CH₂, CH, and quaternary carbons based on their signal phase.

Table 4: Predicted ¹³C-NMR Chemical Shifts and Assignments for this compound
AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type (from APT/DEPT)
-C=O~197C (Quaternary)
Ar-C-O~163C (Quaternary)
Ar-CH (ortho to -C=O)~131CH
Ar-C-C=O~130C (Quaternary)
Ar-CH (ortho to -O)~114CH
-O-CH₂-~67CH₂
-O-CH₂-CH₂-~38CH₂
-C(=O)CH₃~26CH₃
-CH(CH₃)₂~25CH
-CH(CH₃)₂~22CH₃

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₈O₂, giving it a molecular weight of approximately 206.28 g/mol . The electron ionization (EI) mass spectrum is therefore expected to show a molecular ion peak (M⁺·) at m/z 206.

The fragmentation is dictated by the functional groups. A prominent fragmentation pathway for aryl ethers is cleavage of the alkyl-oxygen bond. whitman.edu This would result in the loss of the C₅H₁₀ radical, leading to a major peak corresponding to the p-hydroxyacetophenone radical cation at m/z 136. chemicalbook.com Another characteristic fragmentation is the alpha-cleavage of the methyl group from the acetyl moiety, which would produce a fragment ion at m/z 191 (M-15). The acylium ion [CH₃CO]⁺ is also a common fragment for methyl ketones and would appear at m/z 43. Further fragmentation of the m/z 136 ion via loss of a methyl radical would yield an ion at m/z 121.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound
Predicted m/zFragment Structure / LossSignificance
206[C₁₃H₁₈O₂]⁺·Molecular Ion (M⁺·)
191[M - CH₃]⁺Alpha-cleavage of acetyl group
136[HOC₆H₄C(O)CH₃]⁺·Cleavage of the ether C-O bond
121[HOC₆H₄CO]⁺Loss of CH₃ from m/z 136
71[C₅H₁₁]⁺Isopentyl cation
43[CH₃CO]⁺Acylium ion

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C13H18O2. The theoretical exact mass of the neutral molecule and its common adducts, such as the protonated molecule [M+H]⁺ and the sodiated molecule [M+Na]⁺, can be calculated. An experimental HRMS analysis would be expected to yield a measured mass that corresponds closely to these calculated values, typically within a few parts per million (ppm), thus confirming the elemental formula.

While specific experimental HRMS data for this compound is not widely published, the expected values provide a benchmark for its identification. For instance, in an electrospray ionization (ESI) source, the compound would readily form protonated or sodiated species. The comparison between the calculated and found exact mass is a critical step in its structural elucidation. miamioh.edu

Table 1: Calculated HRMS Data for C13H18O2 This table presents the theoretical exact mass values for this compound and its common adducts, which would be confirmed by experimental HRMS analysis.

Species Formula Calculated Exact Mass (Da)
[M] C13H18O2 206.1307
[M+H]⁺ C13H19O2⁺ 207.1380
[M+Na]⁺ C13H18O2Na⁺ 229.1199

Gas Chromatography-Mass Spectrometry (GC/MS) in Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates components of a mixture and provides mass spectra for each component. libretexts.org For a pure sample of this compound, GC-MS provides both its retention time (a characteristic of the compound under specific GC conditions) and its mass spectrum upon electron ionization (EI). nih.gov

In the mass spectrometer, the molecule is ionized, typically by a high-energy electron beam (70 eV), forming a molecular ion (M⁺˙) which is a radical cation. wisc.edu This molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting fragmentation pattern serves as a molecular "fingerprint."

The fragmentation of this compound is dictated by its functional groups: the ketone, the aromatic ring, and the ether linkage. Key expected fragmentation pathways include:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion at m/z 191.

Acylium Ion: Formation of the acetyl cation ([CH₃CO]⁺) at m/z 43.

McLafferty Rearrangement: A characteristic rearrangement of carbonyl compounds, which could lead to a fragment at m/z 136, corresponding to the [HOC₆H₄OCH₂CH₂CH(CH₃)₂]⁺˙ radical cation, although this is more common in longer chain ketones. libretexts.org

Ether Cleavage: Cleavage at the ether bond can occur in two ways. Loss of the isopentyl group (•C₅H₁₁) would result in a fragment at m/z 135. Alternatively, cleavage of the C-O bond can lead to the formation of an isopentyl cation ([C₅H₁₁]⁺) at m/z 71.

Benzylic Cleavage: Fragmentation of the isopentoxy side chain can lead to a stable ion at m/z 149 through the loss of a propyl radical.

Table 2: Predicted Major Fragments in the EI-Mass Spectrum of this compound This interactive table outlines the probable mass-to-charge ratios (m/z) and corresponding ionic fragments expected from the electron ionization of the title compound.

m/z Proposed Fragment Ion Formula Notes
206 [M]⁺˙ [C13H18O2]⁺˙ Molecular Ion
191 [M-CH₃]⁺ [C12H15O2]⁺ Loss of a methyl radical
149 [M-C₄H₉]⁺ [C₉H₉O₂]⁺ Cleavage within the isopentoxy group
135 [M-C₅H₁₁]⁺ [C₈H₇O]⁺ Loss of the isopentyl radical
121 [HOC₆H₄CO]⁺ [C₇H₅O₂]⁺ Ion resulting from ether cleavage and rearrangement
71 [C₅H₁₁]⁺ [C₅H₁₁]⁺ Isopentyl cation

Electronic Spectroscopy (UV-Vis) for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs light in the UV or visible region of the electromagnetic spectrum. wikipedia.org The structure of this compound contains two primary chromophores: the benzene ring conjugated with a carbonyl group.

The electronic spectrum is expected to show absorptions corresponding to several types of transitions:

π → π* Transitions: These are high-energy transitions associated with the aromatic system. For substituted benzenes, two distinct bands are often observed: the E-band (at shorter wavelengths, ~200-220 nm) and the B-band (at longer wavelengths, ~240-280 nm). wikipedia.org The presence of the acetyl and alkoxy groups, both of which conjugate with the ring, will shift these bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. wikipedia.org

n → π* Transition: This is a lower-energy, and thus longer-wavelength, transition involving the promotion of a non-bonding electron (n) from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. This transition is typically weak (low molar absorptivity) and may appear as a shoulder on the more intense B-band, often above 300 nm. wikipedia.org

The 3-methyl-butoxy group acts as an auxochrome, a group that modifies the absorption of the chromophore. Its electron-donating effect through the ether oxygen increases the electron density in the aromatic ring, further shifting the π → π* transitions to longer wavelengths.

Table 3: Expected UV-Vis Absorption Bands for this compound This table summarizes the principal electronic transitions and their anticipated absorption maxima (λmax) for the compound in a non-polar solvent.

Transition Type Associated Chromophore Expected λmax Range (nm) Characteristics
π → π* Phenyl & Carbonyl (E-band) 210 - 230 High intensity
π → π* Phenyl & Carbonyl (B-band) 260 - 290 Moderate to high intensity

X-ray Diffraction Analysis of Crystalline Analogues

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound may be a liquid or a low-melting solid at ambient temperature, analysis of its crystalline analogues provides invaluable structural insight.

Acetophenone (B1666503), the parent compound, has been studied in its crystalline form. nih.gov X-ray diffraction studies of acetophenone reveal a planar structure for the benzene ring with C-C bond distances of approximately 1.40 angstroms (Å), intermediate between a typical single (1.46 Å) and double (1.34 Å) bond, confirming its aromatic character. britannica.com

For a crystalline analogue of this compound, X-ray analysis would precisely determine:

The bond lengths and angles of the entire molecule.

The conformation of the flexible 3-methyl-butoxy side chain.

The planarity of the p-substituted phenyl ring.

Intermolecular interactions in the crystal lattice, such as C-H···O hydrogen bonds or π-π stacking.

This data provides an unambiguous confirmation of the compound's constitution and stereochemistry.

Table 4: Crystallographic Data for Acetophenone (A Crystalline Analogue) This table presents key crystal structure data for the parent compound, acetophenone, illustrating the type of information obtained via X-ray diffraction. nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P 1 21/n 1
a (Å) 10.256
b (Å) 8.678
c (Å) 8.558
β (°) 121.0

Reactivity and Chemical Transformations of 1 4 3 Methyl Butoxy Phenyl Ethanone

Oxidative Transformations of the Ethanone (B97240) Moiety and Alkyl Chain

The ethanone group and the alkyl side chain of 1-[4-(3-Methyl-butoxy)-phenyl]-ethanone are susceptible to oxidation under various conditions. The acetyl group, a common feature in aromatic ketones, can be oxidized to a carboxylic acid. For a structurally similar compound, 1-[4-(tert-butoxy)phenyl]ethan-1-one, oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can convert the ethanone group into a 4-(tert-butoxy)benzoic acid. It is anticipated that this compound would undergo a similar transformation to yield 4-(3-Methyl-butoxy)benzoic acid.

The 3-methyl-butoxy alkyl chain also presents sites for potential oxidation, particularly at the benzylic-like ether linkage and the tertiary carbon within the isopentyl group. Strong oxidizing agents could potentially cleave the ether bond or oxidize the alkyl chain, though such reactions would likely require harsh conditions and may compete with the oxidation of the more reactive acetyl group.

Reductive Pathways Leading to Alcohol Derivatives

The carbonyl group of the ethanone moiety is readily reduced to a secondary alcohol. This transformation is a fundamental reaction in organic chemistry, often achieved with high efficiency using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of this compound would yield 1-[4-(3-Methyl-butoxy)-phenyl]-ethanol. This alcohol derivative can serve as a precursor for further synthetic modifications, including esterification, etherification, or elimination reactions to form a styrenic derivative.

Reactant Reducing Agent Product
This compoundNaBH₄ or LiAlH₄1-[4-(3-Methyl-butoxy)-phenyl]-ethanol

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution. The 3-methyl-butoxy group is an ortho-, para-directing activator due to the lone pairs on the oxygen atom which can be donated to the aromatic ring through resonance. Conversely, the acetyl group is a meta-directing deactivator because of its electron-withdrawing nature.

In electrophilic substitution reactions, the powerful activating effect of the alkoxy group will dominate, directing incoming electrophiles to the positions ortho to it (positions 2 and 6). Position 4 is already substituted. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly 1-[2-substituted-4-(3-methyl-butoxy)-phenyl]-ethanone and 1-[2,6-disubstituted-4-(3-methyl-butoxy)-phenyl]-ethanone derivatives. For instance, bromination would likely lead to the formation of 1-[3-Bromo-4-(3-methylbutoxy)phenyl]ethanone. nih.gov

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the ethanone group is electrophilic and thus a prime target for nucleophilic attack. pharmaguideline.com This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide ion yields an alcohol. A wide variety of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ion, and ylides (in the Wittig reaction). numberanalytics.com These reactions are crucial for carbon-carbon bond formation and the elaboration of the molecular framework. For example, reaction with a Grignard reagent, such as methylmagnesium bromide, would lead to the formation of a tertiary alcohol after acidic workup.

The rate and reversibility of nucleophilic addition are influenced by the nature of the nucleophile. masterorganicchemistry.com Strong nucleophiles, like Grignard reagents, result in irreversible additions, while weaker nucleophiles may lead to reversible processes. masterorganicchemistry.com

Derivatization to Form Heterocyclic Compounds

This compound is a valuable starting material for the synthesis of various heterocyclic compounds, often proceeding through the formation of an intermediate chalcone (B49325).

Synthesis of Chalcone Analogues

Chalcones, or α,β-unsaturated ketones, are synthesized through a base-catalyzed condensation reaction known as the Claisen-Schmidt condensation. scialert.netjocpr.com In this reaction, an acetophenone (B1666503) derivative reacts with an aromatic aldehyde. researchgate.net Specifically, this compound can be condensed with various substituted benzaldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to afford a range of chalcone analogues. nih.gov These chalcones are versatile intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic systems. jocpr.com

Reactant 1 Reactant 2 Catalyst Product Type
This compoundSubstituted BenzaldehydeNaOH or KOHChalcone Analogue

Formation of Oxadiazole and Triazole Derivatives

The chalcone analogues derived from this compound can be further transformed into various five-membered heterocyclic rings, such as oxadiazoles (B1248032) and triazoles.

Oxadiazole Derivatives: 1,3,4-Oxadiazoles can be synthesized from chalcones through a multi-step process. researchgate.net One common method involves the reaction of the chalcone with hydrazine (B178648) hydrate (B1144303) to form a pyrazoline, which is then acetylated and subsequently oxidized and cyclized to the oxadiazole ring. nih.govresearchgate.netjchemrev.com

Triazole Derivatives: Similarly, 1,2,3-triazole-tethered chalcone derivatives can be synthesized. nih.gov A common route involves the O-alkylation of a hydroxy-substituted chalcone with propargyl bromide, followed by a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") with an organic azide. researchgate.net This modular approach allows for the introduction of a wide variety of substituents on the resulting triazole ring. nih.govresearchgate.net

Computational and Theoretical Investigations of 1 4 3 Methyl Butoxy Phenyl Ethanone

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods can predict a wide range of properties with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. niscpr.res.in For 1-[4-(3-Methyl-butoxy)-phenyl]-ethanone, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), can compute the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. researchgate.netniscpr.res.in These calculations would reveal the precise spatial orientation of the phenyl ring, the acetyl group, and the flexible 3-methyl-butoxy chain. Distortions from ideal geometries, such as changes in the benzene (B151609) ring's bond angles from the standard 120°, can be identified, often resulting from steric effects of substituent groups. niscpr.res.innanobioletters.com

Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's vibrational frequencies. researchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The results are typically presented as a list of frequencies in wavenumbers (cm⁻¹), which can be directly compared to experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure. nanobioletters.com A good correlation between the computed and experimental vibrational spectra serves as a validation of the computational model. niscpr.res.in

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for a Related Acetophenone (B1666503) Structure This table is illustrative and based on typical results for similar aromatic ketones.

Vibrational Mode Calculated Frequency (cm⁻¹) Description
ν(C=O) ~1745 Carbonyl group stretching
ν(Ar-H) ~3155 Aromatic C-H stretching
ν(C=C) ~1658, ~1612 Aromatic ring C=C stretching
δ(CH₃) ~1450 Methyl group bending

Data based on findings for similar compounds. nanobioletters.com

Computational methods are highly effective in predicting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). niscpr.res.in These theoretical chemical shifts can be calculated for a molecule in a simulated solvent (like DMSO-d6) to mimic experimental conditions. nanobioletters.com Comparing the predicted NMR spectra with experimental results is a crucial step in structure elucidation and verification. niscpr.res.in

Similarly, as mentioned, the vibrational frequencies and their corresponding intensities calculated via DFT can be used to generate a theoretical IR spectrum. niscpr.res.in Discrepancies between theoretical (gas-phase) and experimental (solid-phase) spectra can often be attributed to intermolecular interactions present in the solid state. niscpr.res.in

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.in A smaller gap suggests that the molecule is more reactive.

For this compound, DFT calculations can determine the energies of these orbitals. researchgate.net From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. niscpr.res.in Analysis of the spatial distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions. researchgate.net

Table 2: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Significance
Ionization Potential (I) I = -EHOMO Energy required to remove an electron.
Electron Affinity (A) A = -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron configuration.

Conformational Analysis and Potential Energy Surface Exploration

The flexible 3-methyl-butoxy side chain of this compound allows it to adopt multiple conformations. Conformational analysis is performed to identify the most stable conformers. This is often done by systematically rotating the rotatable bonds and calculating the energy at each step, a process known as a potential energy surface (PES) scan. niscpr.res.inwayne.edu By identifying the energy minima on the PES, the most likely three-dimensional structures of the molecule can be determined. niscpr.res.in These studies are crucial because the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

In Silico Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. nih.gov The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. Studies on related compounds have shown that docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For this compound, docking studies could explore its potential to inhibit enzymes like alternative oxidase (AOX) or other targets, identifying the specific amino acid residues involved in the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are typically developed for a set of structurally related compounds, such as 4-alkoxyacetophenone derivatives. nih.gov

The process involves calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound in the series. nih.gov Statistical methods, like multiple linear regression, are then used to create an equation that relates a selection of these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov A robust QSAR model has high predictive accuracy, which is validated using internal and external test sets of compounds. cadaster.eu Such models can highlight the key structural features—like the presence of hydrogen bond acceptors or the size of a substituent group—that are important for activity. nih.gov Although a specific QSAR model for this compound is not available, the methodology allows for the prediction of its activity based on models built for its chemical class. nih.gov

Advanced Research Applications and Derivative Chemistry of 1 4 3 Methyl Butoxy Phenyl Ethanone

Design and Synthesis of Novel Analogues for Structure-Activity Relationship Studies

The chemical scaffold of 1-[4-(3-Methyl-butoxy)-phenyl]-ethanone serves as a valuable starting point for the generation of novel analogues aimed at exploring structure-activity relationships (SAR). The presence of the acetophenone (B1666503) moiety provides a reactive ketone group, while the phenyl ring and the isopentoxy side chain offer sites for systematic modification. The design of new derivatives often focuses on altering these key structural components to fine-tune the molecule's properties for various research applications.

Exploration of Substituent Effects on Physicochemical and Spectroscopic Properties

The introduction of different substituents onto the aromatic ring of acetophenone derivatives significantly influences their physicochemical and spectroscopic characteristics. Studies on various substituted acetophenones have demonstrated that both inductive and resonance effects of substituents play a crucial role. researchgate.net For instance, the rate of reactions involving the ketone group, such as the formation of phenylhydrazones, is sensitive to the electronic nature of the substituents on the phenyl ring. researchgate.netasianpubs.org

Linear free energy relationships (LFER), such as the Hammett equation, are often employed to quantify these substituent effects. researchgate.net The analysis of spectral data from UV, IR, and NMR spectroscopy for a series of analogues allows researchers to build correlations between the structural modifications and the resulting electronic and conformational changes. researchgate.net For example, research on 2'-fluoro-substituted acetophenones has shown that through-space spin-spin couplings in NMR spectra are sensitive to the nature of substituents and the dielectric constant of the solvent, providing insights into conformational preferences. nih.gov Similarly, studies on monobenzopentalenes derived from related precursors show that electron-donating substituents can lower the energy levels of excited states, affecting their photophysical properties. diva-portal.orgchalmers.se

Table 1: Predicted Substituent Effects on the Properties of this compound Analogues

Substituent Type (on Phenyl Ring)Predicted Effect on Physicochemical PropertiesPredicted Effect on Spectroscopic Properties (UV-Vis, NMR)
Electron-Donating Groups (e.g., -OH, -OCH₃) Increased electron density on the aromatic ring; may increase reaction rates for certain electrophilic substitutions.Bathochromic (red) shift in UV-Vis absorption maxima; upfield shift of aromatic proton signals in ¹H NMR.
Electron-Withdrawing Groups (e.g., -NO₂, -CN) Decreased electron density on the aromatic ring; may alter reaction pathways and kinetics. asianpubs.orgHypsochromic (blue) shift in UV-Vis absorption maxima; downfield shift of aromatic proton signals in ¹H NMR.
Halogens (e.g., -F, -Cl) Inductive electron withdrawal and resonance electron donation; can influence molecular conformation through steric and electronic interactions. nih.govCan introduce complex spin-spin couplings in NMR (e.g., ¹⁹F-¹H), providing detailed structural information. nih.gov
Bulky Groups (e.g., -t-butyl) Increased steric hindrance, potentially affecting reaction accessibility and molecular planarity.May cause significant shifts in NMR due to conformational changes and anisotropic effects.

This table is generated based on established principles of substituent effects on acetophenone derivatives. researchgate.netasianpubs.orgnih.govdiva-portal.org

Development of Compound Libraries for High-Throughput Screening

This compound is an ideal building block for the synthesis of compound libraries intended for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of chemical compounds to identify "hits" with activity against a specific biological target. nih.gov Compound libraries are often designed to maximize structural diversity to explore a wide chemical space. cam.ac.uk

A common strategy involves using the acetophenone core of this compound to synthesize a library of chalcones. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are readily synthesized through the Claisen-Schmidt condensation of an acetophenone with various aromatic aldehydes. jchemrev.comjchemrev.comnih.gov By reacting this compound with a diverse collection of substituted benzaldehydes, a large library of novel chalcone (B49325) analogues can be generated. nih.govchemrevlett.com These libraries, containing systematic variations in the substituent patterns on both aromatic rings, are valuable resources for discovering new lead molecules in drug discovery and other fields. bohrium.comselleckchem.com The synthesis can be adapted to various methods, including microwave-assisted and solvent-free reactions, to improve efficiency. jchemrev.comnih.gov

Utility as a Synthetic Intermediate in Complex Organic Synthesis

The acetophenone framework is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a multitude of more complex molecules. The reactivity of the acetyl group and the ability to modify the phenyl ring make compounds like this compound valuable intermediates.

Precursor in the Synthesis of Pharmaceutical Intermediates (e.g., Etoricoxib)

Acetophenone derivatives are critical intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Etoricoxib, a selective COX-2 inhibitor. patsnap.com A key building block for Etoricoxib is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a structural analogue of the title compound. justia.com This key ketone intermediate is synthesized through methods like palladium-catalyzed α-arylation of an acetylpicoline derivative. justia.comresearchgate.net The ketone is then used in subsequent cyclization reactions to construct the final bipyridine core of Etoricoxib. epo.org While this compound is not the direct precursor, the established synthetic routes for Etoricoxib highlight the importance of this class of ketones as pivotal intermediates in pharmaceutical manufacturing. justia.comresearchgate.netepo.org

Building Block for Polymer Science and Material Synthesis

The reactivity of the acetophenone structure also lends itself to applications in polymer chemistry. Research has demonstrated that acetophenone derivatives, such as 4-methyl acetophenone, can undergo polycondensation reactions with other monomers, like phenyl hydrazine (B178648) and formaldehyde, to create novel copolymer resins. derpharmachemica.com In such a reaction, the monomers are linked together in the presence of an acid catalyst to form a polymer chain. derpharmachemica.com

By extension, this compound could be utilized as a monomer in similar polymerization processes. The incorporation of its specific structure would introduce the flexible and relatively nonpolar 3-methyl-butoxy group into the polymer backbone. This side chain could be used to tailor the physical properties of the resulting polymer, such as its solubility in organic solvents, its thermal stability, and its mechanical characteristics. Such polymers could find applications as specialized coating materials, adhesives, or functional resins. derpharmachemica.com

Investigation in Materials Science and Engineering

In materials science, the focus is on the relationship between a molecule's structure and its bulk properties. The unique combination of a rigid aromatic core and a flexible aliphatic chain in this compound makes its derivatives interesting candidates for the development of advanced materials, particularly liquid crystals.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. Molecules that exhibit liquid crystalline phases (mesophases) are typically elongated (calamitic) and possess a combination of rigid and flexible parts. nih.gov Derivatives of this compound, such as chalcones and Schiff bases (azomethines), can be designed to have this required calamitic shape. nih.govbohrium.com

The synthesis of these derivatives often involves the condensation of the ketone with an appropriate amine or aldehyde. The resulting elongated molecules, which feature a rigid core composed of multiple phenyl rings and linking groups, are appended with the flexible 3-methyl-butoxy chain. The length and nature of such terminal alkoxy chains are known to be critical factors in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which the liquid crystalline behavior is observed. nih.govsemanticscholar.org The dipole moment and polarizability of the molecule, influenced by the core structure and substituents, also play a significant role in the stability of the mesophase. nih.gov Therefore, this compound is a highly relevant precursor for synthesizing new molecules for investigation in the field of liquid crystal technology.

Table 2: Structural Features of this compound Derivatives and Their Relevance to Materials Science

Structural FeatureDescriptionRelevance to Liquid Crystal Properties
Rigid Core Formed by the phenyl ring of the original ketone and additional aromatic rings from condensation reactions (e.g., forming a chalcone or Schiff base). bohrium.comProvides the necessary structural anisotropy (rod-like shape) for molecules to align in an ordered fashion. nih.gov
Flexible Tail The 3-methyl-butoxy (-O-CH₂-CH₂-CH(CH₃)₂) group.Influences the melting point and clearing point of the liquid crystal, determining the temperature range of the mesophase. nih.gov
Linking Groups Groups like -CH=CH-C=O- (chalcone) or -CH=N- (Schiff base) that extend the rigid core.Affects the planarity and overall length-to-breadth ratio of the molecule, which is crucial for mesophase stability. bohrium.com
Dipole Moment Arises from polar groups like the carbonyl (C=O) and ether (C-O-C) functionalities.A strong dipole moment can enhance the intermolecular forces that stabilize liquid crystalline phases. nih.gov

Exploration of Non-linear Optical (NLO) Properties in Related Chromophores

Derivatives of the core acetophenone structure, especially chalcones, are investigated for their non-linear optical (NLO) properties. These properties are crucial for applications in modern photonics and optoelectronics. The NLO response in these molecules arises from the interaction of intense laser light with the material, leading to phenomena like frequency doubling and optical switching.

Potential in Electrochemical Sensing Applications

The acetophenone framework is relevant in the development of electrochemical sensors. mdpi.com These devices translate the interaction between a target analyte and a chemical receptor into a measurable electrical signal, offering a low-cost and sensitive detection method. mdpi.com While direct studies on this compound as a sensor may be limited, its structural features are pertinent to the field. For example, electrodes modified with related chemical structures are used to detect various analytes.

The electrochemical oxidation of acetophenones can be used to synthesize other valuable chemical intermediates, demonstrating the electrochemical reactivity of this class of compounds. nih.gov Furthermore, sensors based on materials like laser-induced graphene have been developed for the detection of acetaminophen, a molecule that shares the p-substituted acetophenone core. These sensors can achieve low detection limits (e.g., 1.58 μM) and operate over a wide linear range, showcasing the potential of this chemical moiety in sensor design. odu.edu The development of such sensors often involves modifying electrode surfaces with materials that facilitate efficient charge transfer and specific analyte adsorption, where derivatives of acetophenone could play a role either as the target or as part of the recognition layer. researchgate.net

Academic Studies of Biological Activity (Non-Clinical Focus)

Analogues and derivatives of this compound, particularly chalcones, have been the subject of numerous academic studies to evaluate their biological activities in non-clinical, in vitro settings.

In Vitro Assessment of Antimicrobial Efficacy of Analogues

The antimicrobial potential of compounds structurally related to this compound has been evaluated against various pathogens. Chalcones, synthesized from substituted acetophenones, are a prominent class of compounds investigated for this purpose. psu.edu Studies have shown that these derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govpandawainstitute.com

For example, a synthesized chalcone derivative, 1-(4-butoxy-2-hydroxyphenyl)-3-(3-bromophenyl) prop-2-en-1-one, has demonstrated notable antimicrobial activity. psu.edu The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The MIC values for various synthesized analogues highlight their potential as lead structures for new antimicrobial agents.

Table 1: In Vitro Antimicrobial Activity of Selected Analogues

Compound/Analogue Target Microorganism Minimum Inhibitory Concentration (MIC) Reference
2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one Staphylococcus aureus 1.95 µg/mL nih.gov
2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one Candida albicans 3.90 µg/mL nih.gov
2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one Aspergillus niger 3.90 µg/mL nih.gov
2-(prop-2-ynyloxy)naphthalene-1,4-dione Streptococcus mutans 1.56 µg/mL ukm.my
2-(prop-2-ynyloxy)naphthalene-1,4-dione Actinomyces naeslundii 3.125 µg/mL ukm.my

Evaluation of Antioxidant Properties in Structurally Similar Compounds

The antioxidant capacity of compounds structurally similar to this compound is an area of active research. Antioxidants can neutralize harmful free radicals, and many natural and synthetic phenolic compounds, including flavonoids and their precursors, exhibit this property. nih.gov The p-hydroxyacetophenone substructure, in particular, has been noted for its biological properties, including antioxidant effects. researchgate.net

The antioxidant activity is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test, where the ability of a compound to donate a hydrogen atom is measured. nih.govnih.gov The results are typically expressed as an IC50 value, representing the concentration of the antioxidant required to decrease the initial radical concentration by 50%. Plant extracts containing phenolic compounds, including those with structures analogous to the target compound, have demonstrated significant radical scavenging capacities. nih.govsciforum.net

Table 2: Antioxidant Activity of Structurally Related Compounds/Extracts

Compound/Source Assay Result (IC50 or % Inhibition) Reference
Cydonia oblonga (seeds) mucilage DPPH IC50: 30.64% sciforum.net
Abelmoschus esculentus (pods) mucilage DPPH IC50: 23.04% sciforum.net
Corchorus olitorius (leaves) mucilage DPPH IC50: 30.19% sciforum.net
Indian Moringa oleifera leaf (Methanol extract) β-carotene-linoleic acid system 65.1% inhibition nih.gov
Indian Moringa oleifera leaf (Ethanol extract) β-carotene-linoleic acid system 66.8% inhibition nih.gov

Enzyme Inhibition Studies and Mechanistic Insights

Chalcone derivatives, which can be synthesized from this compound, are widely recognized for their enzyme-inhibiting activities. nih.govresearchgate.net This has made them a focal point in drug discovery research for various diseases. These compounds have been shown to inhibit a range of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), carbonic anhydrases (CAs), cyclooxygenases (COX), and monoamine oxidases (MAO). nih.govnih.govresearchgate.net

The inhibitory potency is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For example, novel halogenated chalcones have demonstrated highly potent inhibition of AChE and BChE, with Ki values in the nanomolar range. nih.govresearchgate.net The presence of different substituents on the aromatic rings of the chalcone scaffold significantly influences the selectivity and potency of the inhibition. researchgate.net For instance, methoxy-substituted chalcones have been identified as promising reversible inhibitors of MAO-B. researchgate.net Molecular docking studies are often employed to understand the binding modes of these inhibitors within the active sites of the enzymes, providing mechanistic insights that can guide the development of more effective drugs. nih.govresearchgate.net

Table 3: Enzyme Inhibition Data for Selected Chalcone Analogues

Compound Class/Derivative Target Enzyme Inhibition Constant (Ki or IC50) Reference
Halogenated Chalcones Acetylcholinesterase (AChE) Ki: 1.83 ± 0.21 to 11.19 ± 0.96 nM nih.govresearchgate.net
Halogenated Chalcones Butyrylcholinesterase (BChE) Ki: 3.35 ± 0.91 to 26.70 ± 4.26 nM nih.govresearchgate.net
Halogenated Chalcones Carbonic Anhydrase I (hCA I) Ki: 29.41 ± 3.14 to 57.63 ± 4.95 nM nih.govresearchgate.net
Chalcone Analogue (Compound 3c) Cyclooxygenase-1 (COX-1) IC50: 14.65 µM nih.gov
Methoxy-substituted Chalcone (TM1) Monoamine Oxidase B (MAO-B) IC50: 0.017 ± 0.0026 µM researchgate.net

Environmental Considerations and Natural Occurrence of 1 4 3 Methyl Butoxy Phenyl Ethanone

Academic Models for Environmental Fate and Distribution in Abiotic Systems

To understand the potential environmental impact of a chemical, scientists often turn to predictive models, especially when extensive experimental data is unavailable. aftonchemical.com Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that estimate the physicochemical and environmental fate properties of a chemical based on its molecular structure. aftonchemical.comecetoc.org These models are widely used in regulatory frameworks like REACH to fill data gaps and support risk assessments, thereby reducing the need for extensive animal testing. uninsubria.it

One of the most recognized tools for this purpose is the U.S. Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Program Interface). epa.govepa.gov This software package integrates a collection of QSAR models to predict properties like water solubility, soil adsorption coefficient, bioconcentration factor, and degradation rates in various environmental compartments (air, water, soil). epa.govepa.govnih.gov Models within EPI Suite™, such as KOCWIN™ for soil sorption and BCFBAF™ for bioconcentration, use methodologies like regression analysis based on log KOW (octanol-water partition coefficient) and mechanistic principles to generate these predictions. epa.govepa.gov The reliability of these predictions depends on whether the chemical falls within the model's applicability domain, meaning it is structurally similar to the chemicals used to build the model. aftonchemical.comecetoc.org

Table 1: Predicted Environmental Fate Properties of 1-[4-(3-Methyl-butoxy)-phenyl]-ethanone

Property Predicted Value Model/Methodology Significance in Environmental Fate
Log Kow (Octanol-Water Partition Coefficient) 3.95 KOWWIN™ Indicates a moderate potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment.
Water Solubility 35.2 mg/L WSKOWWIN™ Low to moderate solubility suggests it will not readily dissolve in water, influencing its transport and distribution.
Henry's Law Constant 1.85 x 10-6 atm-m3/mole HENRYWIN™ A low value indicates that the compound is not expected to be highly volatile from water surfaces.
Soil Adsorption Coefficient (Koc) 1,250 L/kg KOCWIN™ Suggests a moderate to low mobility in soil; the compound is likely to adsorb to soil particles.
Fish Bioconcentration Factor (BCF) 280 L/kg BCFBAF™ Indicates a moderate potential to accumulate in fish tissues from the surrounding water.
Atmospheric Oxidation Half-Life 15 hours AOPWIN™ Suggests a relatively short persistence in the atmosphere due to reaction with hydroxyl radicals.

| Biodegradation Probability | Low to Moderate | BIOWIN™ | The model predicts that biodegradation may occur but might be a slow process. |

Disclaimer: The data in this table are hypothetical predictions generated for illustrative purposes based on the known functions of QSAR models like EPI Suite™. They are not based on experimental measurements.

Identification and Analysis in Natural Products and Biological Extracts

Despite the existence of structurally related compounds in nature, a thorough review of scientific literature indicates that This compound has not been identified as a naturally occurring compound in plants, fungi, insects, or other biological organisms. While various acetophenone (B1666503) derivatives have been isolated from natural sources, such as 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone from Senecio species, the specific isopentyl ether linkage of the target compound is not documented as a known natural product. epa.gov

The identification and quantification of a specific compound like this compound within a complex biological matrix (such as a plant or fungal extract) would rely on modern analytical chemistry techniques. The standard methodology involves extraction followed by chromatographic separation and spectroscopic detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for this type of analysis. core.ac.ukjmchemsci.com This technique separates volatile and semi-volatile compounds in a mixture based on their boiling points and interactions with a capillary column (the GC component). ijsem.orgresearchgate.net Subsequently, the separated compounds are fragmented and ionized, and their mass-to-charge ratio is determined (the MS component), providing a unique "fingerprint" or mass spectrum that allows for structural elucidation and definitive identification by comparing it to spectral libraries like those from NIST. core.ac.uknist.gov

The general workflow for analyzing a biological extract for the presence of this compound would be:

Extraction: The biological material (e.g., plant leaves, fungal mycelia) would be treated with a suitable organic solvent, such as ethanol (B145695) or methanol, to extract a wide range of chemical constituents. jmchemsci.com

Fractionation/Purification: The crude extract may undergo further separation using techniques like liquid-liquid extraction or column chromatography to simplify the mixture and concentrate compounds of interest.

Analysis: The prepared sample is injected into the GC-MS system. The retention time (the time it takes for the compound to pass through the GC column) and the resulting mass spectrum would be used to confirm the presence or absence of this compound.

Table 2: Analytical Techniques for the Identification of this compound in Extracts

Technique Purpose Principle
Gas Chromatography (GC) Separation Separates volatile components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.
Mass Spectrometry (MS) Identification Identifies compounds by measuring the mass-to-charge ratio of ionized molecules and their fragments, creating a unique spectral fingerprint.
High-Performance Liquid Chromatography (HPLC) Separation & Quantification Separates compounds based on their affinity to a stationary phase while being carried by a liquid mobile phase; often used for less volatile compounds.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Elucidation | Provides detailed information about the carbon-hydrogen framework of a molecule, which is crucial for confirming the structure of a newly isolated compound. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.